- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Cas no 91652-78-7 (Senkyunolide C)

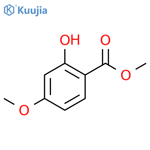

Senkyunolide C structure

商品名:Senkyunolide C

Senkyunolide C 化学的及び物理的性質

名前と識別子

-

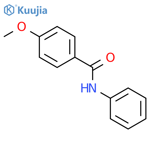

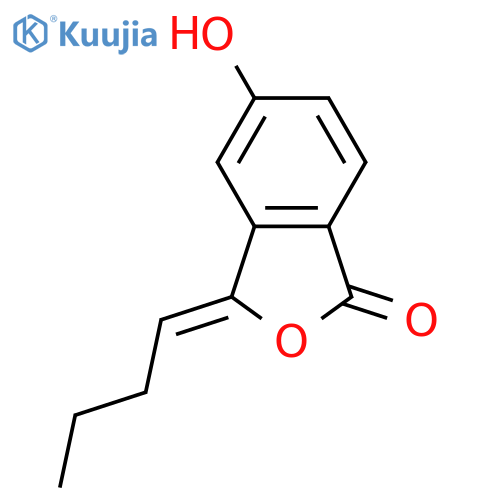

- Senkyunolide C

- 5-hydroxy-3-butylidenephthalide

- senkyunolide-C

- (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone

- [ "" ]

- (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone (ACI)

- 1(3H)-Isobenzofuranone, 3-butylidene-5-hydroxy-, (Z)- (ZCI)

- SCHEMBL2639883

- CS-0016689

- Sekyuolide C

- 1(3H)-isobenzofuranone, 3-butylidene-5-hydroxy-, (3Z)-

- 91652-78-7

- (Z)-5-Hydroxy-3-butylidene-phthalide

- AKOS032949102

- (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1(3H)-one

- (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one

- SenkyunolideC

- InChI=1/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4

- HY-N1285

- DA-67541

- 3-[(Z)-Butylidene]-5-hydroxyisobenzofuran-1(3H)-one

- CHEBI:228936

- (3Z)-3-butylidene-5-hydroxy-2-benzouran-1-one

-

- インチ: 1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4-

- InChIKey: NRENRLOUWSVYIA-WCIBSUBMSA-N

- ほほえんだ: C(=C1/OC(=O)C2C=CC(=CC/1=2)O)/CCC

計算された属性

- せいみつぶんしりょう: 204.07900

- どういたいしつりょう: 204.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.319±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 387.1±42.0 °C at 760 mmHg

- フラッシュポイント: 171.7±20.7 °C

- ようかいど: ほとんど溶けない(0.098 g/l)(25ºC)、

- PSA: 46.53000

- LogP: 2.70360

- じょうきあつ: 0.0±0.9 mmHg at 25°C

Senkyunolide C セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Senkyunolide C 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN5812-1 mL * 10 mM (in DMSO) |

Senkyunolide C |

91652-78-7 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3330 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1086541-5mg |

Senkyunolide C |

91652-78-7 | 98% | 5mg |

¥2214.00 | 2024-04-25 | |

| TargetMol Chemicals | TN5812-1 ml * 10 mm |

Senkyunolide C |

91652-78-7 | 1 ml * 10 mm |

¥ 3330 | 2024-07-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S18170-5 mg |

Senkyunolide C |

91652-78-7 | 5mg |

¥4000.0 | 2021-09-07 | ||

| TargetMol Chemicals | TN5812-5mg |

Senkyunolide C |

91652-78-7 | 5mg |

¥ 3230 | 2024-07-19 | ||

| TargetMol Chemicals | TN5812-5 mg |

Senkyunolide C |

91652-78-7 | 98% | 5mg |

¥ 3,230 | 2023-07-10 | |

| A2B Chem LLC | AH97262-5mg |

Senkyunolide C |

91652-78-7 | 94.0% | 5mg |

$577.00 | 2024-07-18 |

Senkyunolide C 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide

1.2 -

2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

3.2 Reagents: Sulfuric acid

4.1 Catalysts: Silver Solvents: Dimethylformamide

5.1 Reagents: Boron tribromide Solvents: Dichloromethane

5.2 Solvents: Water

1.2 -

2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

3.2 Reagents: Sulfuric acid

4.1 Catalysts: Silver Solvents: Dimethylformamide

5.1 Reagents: Boron tribromide Solvents: Dichloromethane

5.2 Solvents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Boron tribromide Solvents: Dichloromethane

リファレンス

- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50

合成方法 3

はんのうじょうけん

リファレンス

- Method for producing 3-(lower alkylidene)phthalide derivative by rearrangement of 1-(1-lower alkenyl)phthalide derivative, Japan, , ,

合成方法 4

はんのうじょうけん

1.1 Catalysts: Silver Solvents: Dimethylformamide

2.1 Reagents: Boron tribromide Solvents: Dichloromethane

2.2 Solvents: Water

2.1 Reagents: Boron tribromide Solvents: Dichloromethane

2.2 Solvents: Water

リファレンス

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

合成方法 5

はんのうじょうけん

1.1 Reagents: Boron tribromide Solvents: Dichloromethane

1.2 Solvents: Water

1.2 Solvents: Water

リファレンス

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

合成方法 6

はんのうじょうけん

1.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

2.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

2.2 Reagents: Sulfuric acid

3.1 Catalysts: Silver nitrate Solvents: Acetone

4.1 Reagents: Boron tribromide Solvents: Dichloromethane

4.2 Solvents: Water

2.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

2.2 Reagents: Sulfuric acid

3.1 Catalysts: Silver nitrate Solvents: Acetone

4.1 Reagents: Boron tribromide Solvents: Dichloromethane

4.2 Solvents: Water

リファレンス

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

合成方法 7

はんのうじょうけん

リファレンス

- A convenient approach for synthesis of (Z)-3-butylidenephthalide derivatives, Synthetic Communications, 1997, 27(10), 1783-1791

合成方法 8

はんのうじょうけん

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene

2.1 Reagents: Boron tribromide Solvents: Dichloromethane

2.1 Reagents: Boron tribromide Solvents: Dichloromethane

リファレンス

- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50

合成方法 9

はんのうじょうけん

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

1.2 Reagents: Sulfuric acid

2.1 Catalysts: Silver nitrate Solvents: Acetone

3.1 Reagents: Boron tribromide Solvents: Dichloromethane

3.2 Solvents: Water

1.2 Reagents: Sulfuric acid

2.1 Catalysts: Silver nitrate Solvents: Acetone

3.1 Reagents: Boron tribromide Solvents: Dichloromethane

3.2 Solvents: Water

リファレンス

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

合成方法 10

はんのうじょうけん

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt

リファレンス

- Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids, Tetrahedron Letters, 2020, 61(14),

合成方法 11

はんのうじょうけん

1.1 Catalysts: Aluminum chloride Solvents: Acetonitrile ; 10 h, 60 °C

2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt

2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt

リファレンス

- Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids, Tetrahedron Letters, 2020, 61(14),

合成方法 12

はんのうじょうけん

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran

1.2 -

1.3 Reagents: Sodium hydroxide

2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene

3.1 Reagents: Boron tribromide Solvents: Dichloromethane

1.2 -

1.3 Reagents: Sodium hydroxide

2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene

3.1 Reagents: Boron tribromide Solvents: Dichloromethane

リファレンス

- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50

合成方法 13

はんのうじょうけん

1.1 Reagents: Ethylmagnesium bromide Solvents: Dimethylformamide

1.2 Reagents: Zinc chloride Solvents: Dimethylformamide

2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

3.2 Reagents: Sulfuric acid

4.1 Catalysts: Silver Solvents: Dimethylformamide

5.1 Reagents: Boron tribromide Solvents: Dichloromethane

5.2 Solvents: Water

1.2 Reagents: Zinc chloride Solvents: Dimethylformamide

2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

3.2 Reagents: Sulfuric acid

4.1 Catalysts: Silver Solvents: Dimethylformamide

5.1 Reagents: Boron tribromide Solvents: Dichloromethane

5.2 Solvents: Water

リファレンス

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Senkyunolide C Raw materials

- Methyl 4-methoxysalicylate

- Nonafluoro-1-butanesulfonyl Fluoride

- Zinc, chloro-1-pentynyl-

- 4-Methoxy-N-phenylbenzamide

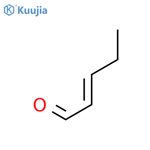

- (E)-Pent-2-enal

- 1(3H)-Isobenzofuranone, 3-(1-butenyl)-5-methoxy-, (E)-

- 1(3H)-Isobenzofuranone, 3-butylidene-5-methoxy-, (Z)-

- Benzoic acid, 4-methoxy-2-(1-oxopentyl)-

Senkyunolide C Preparation Products

Senkyunolide C 関連文献

-

Hongling Yan,Yinlin Zhou,Fei Tang,Chengjiu Wang,Jing Wu,Changjiang Hu,Xiaofang Xie,Cheng Peng,Yuzhu Tan Food Funct. 2022 13 1092

91652-78-7 (Senkyunolide C) 関連製品

- 17369-59-4(3-Propylidenephthalide)

- 72917-31-8(Z-Butylidenephthalide)

- 551-08-6(3-Butylidenephthalide)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量